molecular formula C45H48ClN7O8S B3028529 Bcl-2/Bcl-xl inhibitor 1 CAS No. 2180923-05-9

Bcl-2/Bcl-xl inhibitor 1

Numéro de catalogue B3028529
Numéro CAS: 2180923-05-9
Poids moléculaire: 882.4 g/mol
Clé InChI: FNBXDBIYRAPDPI-BHVANESWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bcl-2/Bcl-xl inhibitor 1 is a dual Bcl-2 and Bcl-xl inhibitor with anti-tumor activity . It exhibits IC50 values of 2 nM and 5.9 nM for Bcl-2 and Bcl-xl, respectively . It has been reported to effectively inhibit tumor growth .


Chemical Reactions Analysis

Bcl-2/Bcl-xl inhibitor 1 binds to Bcl-2 and Bcl-xL proteins with Ki values of <1 nM . It inhibits cancer cell growth with IC50 values of 1–2 nM in four small-cell lung cancer cell lines sensitive to potent and specific Bcl-2/Bcl-xL inhibitors .

Applications De Recherche Scientifique

Overcoming Drug Resistance in Multiple Myeloma

Research on Bcl-2/Bcl-xl inhibitors has shown their potential in overcoming drug resistance in multiple myeloma (MM). A study by Yamamoto et al. (2021) demonstrated that the dual BCL-2/BCL-XL inhibitor Pelcitoclax (APG-1252) can overcome intrinsic and acquired resistance to Venetoclax in MM cells, suggesting its efficacy in cases where standard treatments fail (Yamamoto et al., 2021).

Advancements in Cancer Therapy

Ashkenazi et al. (2017) reviewed the progress in targeting BCL-2 family proteins for cancer therapy. They highlighted the development of inhibitors like Navitoclax, which show efficacy in patients with cancer, indicating the critical role of BCL-2/BCL-XL inhibitors in advancing cancer treatments (Ashkenazi et al., 2017).

Solid Tumor Regression

A study by Oltersdorf et al. (2005) revealed that ABT-737, an inhibitor of Bcl-2, Bcl-XL, and Bcl-w, induces regression of solid tumors, highlighting its potential in cancer therapy. This inhibitor enhances the effects of death signals and displays synergistic cytotoxicity with chemotherapeutics and radiation (Oltersdorf et al., 2005).

Contribution to Anticancer Drug Design

Huang (2000) discussed the role of Bcl-2 family proteins as targets for anticancer drug design. The inhibition of Bcl-2 and Bcl-xL is seen as a promising strategy for cancer treatment due to their roles in apoptosis and cancer progression (Huang, 2000).

Enhancing Chemosensitivity

Yamanaka et al. (2005) studied a bispecific antisense oligonucleotide targeting Bcl-2 and Bcl-xL, which induced apoptosis and enhanced chemosensitivity in prostate cancer cells. This indicates the potential of Bcl-2/Bcl-xl inhibitors in enhancing the efficacy of existing cancer treatments (Yamanaka et al., 2005).

Mécanisme D'action

Bcl-2/Bcl-xl inhibitor 1 works by binding to Bcl-2 and Bcl-xL proteins, disassociating the heterodimeric interactions between anti-apoptotic and pro-apoptotic Bcl-2 family proteins . This leads to conformational changes in Bax protein, loss of mitochondrial membrane potential, and subsequent cytochrome c release to the cytosol, leading to activation of the caspase cascade and apoptosis .

Safety and Hazards

Bcl-2/Bcl-xl inhibitors have shown some adverse effects in clinical trials. For instance, navitoclax, a Bcl-2/Bcl-xl dual inhibitor, demonstrated limited efficacy in SCLC while inducing severe adverse events, such as thrombocytopenia due to the platelet toxicity mediated by Bcl-xl inhibition .

Orientations Futures

Bcl-2/Bcl-xl inhibitors have shown promise in treating various cancers, but there are still challenges to overcome, such as drug resistance . Future research may focus on improved drug design, patient selection, dose optimization, and combination therapies . There are also ongoing clinical trials evaluating the effectiveness of these inhibitors in different cancer types .

Propriétés

IUPAC Name

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)/t36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBXDBIYRAPDPI-BHVANESWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@H]7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48ClN7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lisaftoclax

CAS RN

2180923-05-9
Record name APG-2575
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180923059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LISAFTOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSL3FEZ1IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 2
Reactant of Route 2
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 3
Reactant of Route 3
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 4
Reactant of Route 4
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 5
Reactant of Route 5
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 6
Reactant of Route 6
Bcl-2/Bcl-xl inhibitor 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.